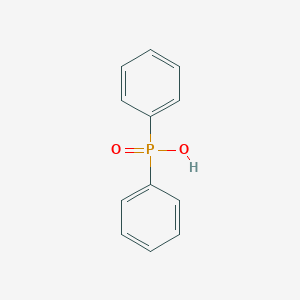

Diphenylphosphinic acid

Description

Properties

IUPAC Name |

diphenylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQVQKJCLJBTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168929 | |

| Record name | Phosphinic acid, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-03-5 | |

| Record name | Diphenylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001707035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinic acid, diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R2HB96RZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenylphosphinic Acid

CAS Number: 1707-03-5

This technical guide provides a comprehensive overview of diphenylphosphinic acid, a versatile organophosphorus compound. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, supported by experimental protocols and graphical representations of important processes.

Core Properties and Data

This compound is a white, crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[2] It also finds applications as a flame retardant, a ligand in coordination chemistry, and a promoter for palladium catalytic systems.[1][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1707-03-5 | [1][3][4][5][6] |

| Molecular Formula | C₁₂H₁₁O₂P | [1][3][4][5] |

| Molecular Weight | 218.19 g/mol | [3][4][7] |

| Appearance | White crystalline solid/powder | [1][2][7] |

| Melting Point | 193-195 °C | [4][7][8] |

| Boiling Point | 334 °C (decomposes) | [7] |

| Density | 1.331 g/cm³ | [7] |

| Solubility | Soluble in water and 0.1 M NaOH. | [1][2][4][6][7][8] |

| pKa | 2.30 | [4][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features/Notes | Source(s) |

| ¹H NMR | Spectra available in DMSO-d₆. | [7] |

| ³¹P NMR | Chemical shift data is available. | [9] |

| IR | Spectra available, showing characteristic P=O and O-H stretches. | [4][10] |

| Mass Spectrometry | GC-MS and LC-MS data available. | [3] |

Synthesis and Reactions

This compound can be synthesized through various methods, and it participates in a range of chemical reactions, making it a valuable building block in organic synthesis.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of diphenylphosphinic chloride.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Add diphenylphosphinic chloride to the flask. Slowly add an excess of water while stirring.

-

Reaction: The reaction is typically exothermic. Once the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

-

Work-up: Cool the reaction mixture to room temperature. The this compound will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol (B145695) or water, can be performed for higher purity.

Synthesis of this compound Workflow

Applications in Research and Development

This compound's unique chemical properties lend it to a variety of applications in scientific research and industrial processes.

Ligand in Coordination Chemistry

This compound acts as a versatile ligand, forming coordination polymers with various metal ions. These materials have potential applications in catalysis and materials science.

This protocol is based on the reported synthesis of a one-dimensional coordination polymer.

-

Reactants: Dissolve this compound and cadmium nitrate (B79036) in a minimal amount of dimethylformamide (DMF) in separate vials.

-

Reaction: Slowly add the cadmium nitrate solution to the this compound solution with stirring.

-

Crystallization: Allow the resulting solution to stand undisturbed at room temperature. Slow evaporation of the solvent will yield crystalline product over several days.

-

Isolation: Collect the crystals by filtration, wash with a small amount of fresh DMF, and air dry.

Coordination Polymer Synthesis Workflow

Promoter in Palladium-Catalyzed Cross-Coupling Reactions

In synthetic organic chemistry, this compound can act as a promoter in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This is a general protocol and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), the boronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Addition of Promoter: Add this compound (5-10 mol%) to the flask.

-

Solvent: Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(1707-03-5) IR2 [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(1707-03-5) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Phosphinic acid, diphenyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis of Diphenylphosphinic Acid from Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the preparation of diphenylphosphinic acid, commencing from the readily available starting material, triphenylphosphine (B44618). This document outlines a two-step synthetic pathway, presenting detailed experimental protocols, quantitative data for each transformation, and visual diagrams to elucidate the experimental workflow.

Introduction

This compound is a valuable organophosphorus compound with significant applications in organic synthesis, medicinal chemistry, and materials science. It serves as a crucial precursor for the synthesis of various ligands, catalysts, and biologically active molecules. While several synthetic methods exist for its preparation, this guide focuses on a practical two-step approach starting from triphenylphosphine, a common laboratory reagent. This pathway involves the initial oxidation of triphenylphosphine to triphenylphosphine oxide, followed by the selective cleavage of a phenyl group to yield the target this compound.

Synthetic Pathway Overview

The synthesis of this compound from triphenylphosphine can be effectively achieved through a two-step process:

-

Oxidation: Triphenylphosphine is first oxidized to triphenylphosphine oxide. This transformation is typically high-yielding and can be accomplished using various oxidizing agents.

-

Phenyl Group Cleavage: The resulting triphenylphosphine oxide undergoes a carbon-phosphorus bond cleavage to remove one of the phenyl groups, which, upon acidic workup, affords this compound.

The overall transformation can be represented as follows:

Caption: Overall synthetic scheme from triphenylphosphine to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy reference and comparison.

Step 1: Oxidation of Triphenylphosphine to Triphenylphosphine Oxide

The oxidation of triphenylphosphine to its corresponding oxide is a facile and often quantitative reaction. A variety of oxidizing agents can be employed; however, a catalytic method using molecular oxygen in the presence of an iron catalyst offers an efficient and selective route.[1]

Experimental Protocol:

A solution of triphenylphosphine in acetonitrile (B52724) is subjected to an atmosphere of oxygen in the presence of a catalytic amount of an iron (III) compound (e.g., FeCl₃ or FeBr₃). The reaction proceeds at temperatures between 30-70°C under atmospheric pressure.[1] Upon completion, the solvent is evaporated, and the crude product is purified by dissolving it in acetone, treating with activated carbon, filtering, and precipitating the triphenylphosphine oxide by the addition of water.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Triphenylphosphine | [1] |

| Oxidant | Oxygen (atmospheric pressure) | [1] |

| Catalyst | Iron (III) compounds (e.g., FeCl₃, FeBr₃) | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | 30-70 °C | [1] |

| Reaction Time | Not specified, monitor by TLC/GC | |

| Yield | ~80% (of high purity product) | [1] |

Experimental Workflow:

Caption: Workflow for the oxidation of triphenylphosphine.

Step 2: Conversion of Triphenylphosphine Oxide to this compound

The key step in this synthesis is the selective cleavage of a carbon-phosphorus bond in triphenylphosphine oxide. This can be achieved using metallic sodium in an ethereal solvent, which generates sodium diphenylphosphinite. Subsequent acidification of this intermediate yields the desired this compound.[2]

Experimental Protocol:

To a solution of triphenylphosphine oxide (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (5 mL) at 25°C, metallic sodium (2.5 mmol, as a dispersion in mineral oil or freshly cut) is added.[2][3] The reaction is exothermic and proceeds rapidly.[2] After stirring for a short period (e.g., 10 minutes to 2 hours), the reaction mixture containing sodium diphenylphosphinite is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2] The this compound can then be isolated by standard extraction procedures.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Triphenylphosphine Oxide | [2][3] |

| Reagent | Metallic Sodium | [2][3] |

| Molar Ratio (Na:TPPO) | ~2.5 : 1 | [2][3] |

| Solvent | Tetrahydrofuran (THF) | [2][3] |

| Reaction Temperature | 25 °C | [2][3] |

| Reaction Time | 10 minutes - 2 hours | [2][4] |

| Quenching Agent | Saturated aqueous NH₄Cl | [2] |

| Yield | Quantitative conversion to sodium diphenylphosphinite | [2][3] |

Reaction Mechanism and Workflow:

The reaction proceeds via the cleavage of a P-C bond by sodium, leading to the formation of sodium diphenylphosphinite and phenylsodium.[4]

Caption: Workflow for the conversion of TPPO to this compound.

Safety Considerations

-

Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated fume hood.

-

Metallic Sodium: Highly reactive and flammable, especially with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon storage. Use only peroxide-free THF.

-

Iron Catalysts: Handle with care, avoiding inhalation of dust.

-

Acetonitrile: Flammable and toxic. Handle in a fume hood.

-

Ammonium Chloride: Can be an irritant.

Always consult the Safety Data Sheets (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experimental work.

Conclusion

The synthesis of this compound from triphenylphosphine is a practical two-step process that can be readily implemented in a standard laboratory setting. The initial oxidation to triphenylphosphine oxide is a high-yielding reaction, and the subsequent C-P bond cleavage with metallic sodium provides a quantitative conversion to the sodium salt of the desired product. Careful execution of the described protocols and adherence to safety precautions are essential for the successful and safe synthesis of this compound via this route. This guide provides the necessary technical details to enable researchers to effectively utilize this synthetic pathway in their work.

References

- 1. CCCC 1983, Volume 48, Issue 1, Abstracts pp. 254-257 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. Conversion of triphenylphosphine oxide to organophosphorus via selective cleavage of C-P, O-P, and C-H bonds with sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Spectral Data of Diphenylphosphinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for diphenylphosphinic acid, a key organophosphorus compound. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR, IR, and MS) and the methodologies for their acquisition.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| 7.744 | Multiplet | DMSO-d6 | Aromatic Protons (ortho to P) |

| 7.50 | Multiplet | DMSO-d6 | Aromatic Protons (meta, para to P) |

Note: The acidic proton (P-OH) signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Coupling to ³¹P (Jpc, Hz) | Solvent | Assignment |

| 133.5 | ~105 | CDCl₃ | C1 (ipso-carbon) |

| 132.1 | ~10 | CDCl₃ | C4 (para-carbon) |

| 131.8 | ~3 | CDCl₃ | C3 (meta-carbon) |

| 128.5 | ~12 | CDCl₃ | C2 (ortho-carbon) |

Table 3: ³¹P NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Solvent | Reference |

| 23.3 | CDCl₃ | 85% H₃PO₄ |

| 26.9 | DMSO-d6 | 85% H₃PO₄ |

Infrared (IR) Spectroscopy

Table 4: Principal IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 1680-1600 | Broad, Medium | P-OH deformation and O-H in-plane bend |

| 1438 | Strong | P-Ph stretch |

| 1180-1120 | Very Strong | P=O stretch (phosphoryl group) |

| 950-850 | Broad, Strong | P-OH deformation |

| 750-690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 218 | 60.9 | [M]⁺ (Molecular Ion) |

| 217 | 100.0 | [M-H]⁺ (Base Peak) |

| 199 | 46.3 | [M-OH-H₂]⁺ |

| 152 | 9.0 | [C₁₂H₈]⁺ |

| 141 | 7.4 | [C₆H₅PO₂H]⁺ |

| 77 | 45.8 | [C₆H₅]⁺ |

| 51 | 28.6 | [C₄H₃]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR, approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube. For ³¹P NMR, a similar concentration can be used. Complete dissolution should be ensured, with gentle vortexing if necessary.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

-

¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the aromatic and any other relevant regions.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon environment. A larger number of scans is typically required compared to ¹H NMR.

-

³¹P NMR: Proton-decoupled spectra are acquired. A chemical shift reference, such as 85% phosphoric acid, is used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

Electron Ionization-Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for GC-MS analysis. The sample is vaporized in the ion source.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.

-

Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectral data acquisition and the structural relationships within this compound.

Caption: Workflow for the acquisition and analysis of spectral data.

Caption: Key structural features and their corresponding spectral signals.

Diphenylphosphinic acid molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Diphenylphosphinic Acid

Introduction

This compound, with the chemical formula (C₆H₅)₂P(O)OH, is an organophosphorus compound that serves as a crucial intermediate and building block in organic synthesis.[1] It is utilized as a reagent in the preparation of bidentate ligands, peptide coupling agents, and coordination polymers.[1][2] Its applications also extend to being a promoter for catalytic systems and a reactive flame-retardant.[1][2] Understanding its molecular structure and the nature of its chemical bonds is fundamental for its application in materials science and drug development. This guide provides a comprehensive analysis of the structural and bonding characteristics of this compound, supported by crystallographic and spectroscopic data, and includes detailed experimental protocols.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been elucidated primarily through single-crystal X-ray diffraction. The molecule consists of a central phosphorus atom bonded to two phenyl rings, a hydroxyl group (-OH), and a phosphoryl oxygen atom (=O).[3][4]

The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group.[5][6] A key feature of its solid-state structure is the formation of dimers through intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen of another.[5][6]

Crystallographic Data

The precise geometric parameters of the molecule have been determined by X-ray diffraction studies. The data reveals a tetrahedral geometry around the central phosphorus atom.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [5][6] |

| Space Group | P2₁/c | [5][6] |

| a (Å) | 11.474(2) | [5][6] |

| b (Å) | 6.0506(12) | [5][6] |

| c (Å) | 15.718(3) | [5][6] |

| β (°) | 99.93(3) | [5][6] |

| V (ų) | 1074.9(4) | [5][6] |

| Z | 4 | [5][6] |

Bond Lengths and Angles

Selected bond lengths and angles from single-crystal X-ray diffraction analysis are summarized below. These values are critical for understanding the bonding within the molecule.

| Bond | Length (Å) | Angle | Value (°) |

| P1-O1 | 1.503 | O1-P1-O2 | 115.4 |

| P1-O2 | 1.554 | O1-P1-C1 | 111.9 |

| P1-C1 | 1.794 | O1-P1-C7 | 110.8 |

| P1-C7 | 1.802 | O2-P1-C1 | 104.9 |

| O2-H2A | 0.820 | O2-P1-C7 | 106.6 |

| C1-P1-C7 | 106.9 |

Note: Data is based on a representative crystal structure determination and may vary slightly between different studies. Atom numbering is for illustrative purposes.

Caption: Molecular structure of this compound.

Bonding Analysis

The nature of the phosphorus-oxygen (P-O) bond is a subject of significant interest in organophosphorus chemistry.

The P=O Bond

High-resolution X-ray diffraction and electron density analysis have been employed to investigate the P=O bond in this compound.[7] The study of the electron density function and the Electron Localization Function (ELF) indicates that the most accurate description of the P=O bond is a model involving a coordinate covalent bond (phosphine oxide model) rather than a classical double bond.[7] This analysis reveals the localization of three lone pairs on the phosphoryl oxygen atom.[7]

Intermolecular Hydrogen Bonding

In the solid state, this compound molecules form centrosymmetric dimers via strong O—H···O hydrogen bonds.[5][7] The hydrogen atom of the P-OH group of one molecule interacts with the phosphoryl oxygen (P=O) of an adjacent molecule. This interaction is characterized by a short O···O distance of approximately 2.479 Å, indicating a strong hydrogen bond that significantly stabilizes the crystal packing.[7]

Caption: Intermolecular hydrogen bonding in this compound dimers.

Spectroscopic Data Summary

Spectroscopic techniques are essential for the characterization of this compound.

| Technique | Solvent | Key Features / Chemical Shifts (δ) | Reference |

| ¹H NMR | DMSO-d₆ | Signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group. | [8] |

| ³¹P NMR | CDCl₃ | A characteristic chemical shift for the phosphorus nucleus. | [9] |

| FTIR | Nujol Mull | Strong absorption bands corresponding to P=O, P-Ph, and O-H stretching vibrations. | [10] |

| Mass Spec (EI) | - | Molecular ion peak (M⁺) at m/z 218, with characteristic fragmentation patterns. | [3][4] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the hydrolysis of diphenylphosphinic chloride.

Protocol:

-

Reaction Setup: A three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser is charged with diphenylphosphinic chloride and a suitable solvent such as aqueous acetone (B3395972) or dioxane.

-

Hydrolysis: Water is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as 95% ethanol (B145695) or water, to yield this compound as a white crystalline solid.[1][2][11]

Note: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Single-Crystal X-ray Diffraction

The following protocol is a generalized procedure based on published crystal structure determinations.[6]

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol).

-

Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.20 mm × 0.18 mm × 0.12 mm) is mounted on a goniometer head.[6]

-

Data Collection: The crystal is placed on a diffractometer equipped with a radiation source (e.g., MoKα, λ = 0.71073 Å) and a detector (e.g., CCD area detector).[6] Data is collected at a controlled temperature (e.g., 293 K) using appropriate scan modes.[6]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters. The crystal structure is solved using direct methods (e.g., SHELXS-97) and refined by full-matrix least-squares methods on F² (e.g., SHELXL-97).[6]

Caption: Experimental workflow for structural characterization.

Conclusion

The molecular structure of this compound is characterized by a tetrahedral phosphorus center and extensive intermolecular hydrogen bonding in the solid state, leading to the formation of stable dimers. The bonding, particularly in the P=O group, is best described by a coordinate covalent model supported by electron density studies. A thorough understanding of this structure, detailed through crystallographic and spectroscopic analysis, is paramount for the rational design and application of this compound in various fields of chemical science.

References

- 1. This compound | 1707-03-5 [chemicalbook.com]

- 2. This compound CAS#: 1707-03-5 [m.chemicalbook.com]

- 3. Phosphinic acid, diphenyl- [webbook.nist.gov]

- 4. This compound | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Nature of the P–O bond in diphenylphosphonic acid: experimental charge density and electron localization function analysis - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Solubility of Diphenylphosphinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of diphenylphosphinic acid in a range of common organic solvents. Understanding the solubility characteristics of this organophosphorus compound is critical for its application in various fields, including organic synthesis, coordination chemistry, and materials science. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual workflow for solvent selection.

Core Data: Solubility of this compound

The solubility of this compound varies significantly with the solvent and temperature. The following data, adapted from the pivotal study by Zhang et al. (2008) in the Journal of Chemical & Engineering Data, summarizes the mole fraction solubility of this compound in nine organic solvents at various temperatures.[1] The experimental uncertainty for these measurements was reported to be within 2.0%.[1]

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | Chloroform | Carbon Tetrachloride | n-Hexane | Cyclohexane |

| 293.15 | 0.2859 | 0.2285 | 0.3197 | 0.1463 | 0.0241 | 0.0318 | 0.0053 | 0.0011 | 0.0024 |

| 298.15 | 0.3102 | 0.2501 | 0.3455 | 0.1632 | 0.0285 | 0.0375 | 0.0063 | 0.0013 | 0.0029 |

| 303.15 | 0.3358 | 0.2731 | 0.3724 | 0.1815 | 0.0336 | 0.0441 | 0.0075 | 0.0016 | 0.0035 |

| 308.15 | 0.3628 | 0.2975 | 0.4005 | 0.2013 | 0.0395 | 0.0518 | 0.0089 | 0.0019 | 0.0042 |

| 313.15 | 0.3913 | 0.3234 | 0.4298 | 0.2227 | 0.0463 | 0.0607 | 0.0105 | 0.0023 | 0.0051 |

| 318.15 | 0.4214 | 0.3509 | 0.4604 | 0.2458 | 0.0541 | 0.0709 | 0.0124 | 0.0027 | 0.0061 |

| 323.15 | 0.4532 | 0.3801 | 0.4924 | 0.2707 | 0.0631 | 0.0826 | 0.0146 | 0.0032 | 0.0073 |

Table 2: Solubility of this compound in g/100g of Solvent

| Temperature (°C) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | Chloroform | Carbon Tetrachloride | n-Hexane | Cyclohexane |

| 20.0 | 195.0 | 108.5 | 120.6 | 36.3 | 5.7 | 5.8 | 0.8 | 0.3 | 0.6 |

| 25.0 | 218.4 | 122.5 | 134.9 | 41.2 | 6.8 | 6.9 | 0.9 | 0.3 | 0.8 |

| 30.0 | 244.1 | 137.8 | 150.4 | 46.6 | 8.1 | 8.2 | 1.1 | 0.4 | 0.9 |

| 35.0 | 272.3 | 154.5 | 167.3 | 52.6 | 9.6 | 9.6 | 1.3 | 0.5 | 1.1 |

| 40.0 | 303.4 | 172.8 | 185.7 | 59.3 | 11.4 | 11.3 | 1.5 | 0.6 | 1.3 |

| 45.0 | 337.7 | 192.9 | 205.8 | 66.7 | 13.4 | 13.3 | 1.8 | 0.7 | 1.6 |

| 50.0 | 375.7 | 215.1 | 227.8 | 75.0 | 15.8 | 15.6 | 2.1 | 0.8 | 1.9 |

Experimental Protocols

The determination of solid-liquid solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented above was likely obtained using an isothermal saturation method, a reliable and widely adopted technique. A general protocol for this method, coupled with gravimetric analysis, is detailed below.

I. Materials and Apparatus

-

Solute: High-purity this compound (recrystallized and dried under vacuum).

-

Solvents: Analytical grade organic solvents, used as received.

-

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer and a temperature sensor.

-

Thermostatic water bath for temperature control.

-

Analytical balance with a precision of ±0.1 mg.

-

Syringes with filters (e.g., 0.45 µm PTFE).

-

Drying oven.

-

II. Procedure

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel. The vessel is then sealed to prevent solvent evaporation.

-

Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure that the solution is saturated. Preliminary experiments are often conducted to determine the minimum time required to reach equilibrium.

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a short period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Gravimetric Analysis: The mass of the collected saturated solution is determined. The solvent is then evaporated in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. The remaining solid (this compound) is weighed.

-

Calculation: The mass of the solvent is determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution. The solubility is then expressed as the mass of solute per 100 g of solvent or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Logical Solvent Selection Pathway

The choice of an appropriate solvent is crucial for various applications, from reaction media to crystallization. The following diagram outlines a logical pathway for selecting a solvent based on the desired solubility characteristics of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Diphenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphinic acid (DPPA) is an organophosphorus compound with increasing relevance in various scientific fields, including as a flame retardant and a ligand in catalysis. Understanding its thermal stability and decomposition mechanism is crucial for its safe handling, application, and for predicting its behavior under elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the proposed mechanisms, key experimental findings, and the analytical techniques employed for its study.

Introduction

This compound ((C₆H₅)₂P(O)OH), a white crystalline solid with a melting point of 193-195 °C, is a phosphorus-containing compound of significant interest.[1][2] Its thermal behavior is a critical parameter in applications where it is subjected to high temperatures. The decomposition of organophosphorus compounds, in general, is a complex process that can proceed through various pathways, including dehydration, rearrangement, and fragmentation. This guide synthesizes the current understanding of the thermal decomposition of DPPA, drawing from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and insights from the behavior of analogous compounds.

Thermal Decomposition Pathway

The thermal decomposition of this compound is understood to proceed in a multi-stage process. The primary proposed pathway involves an initial intermolecular dehydration to form diphenylphosphinic anhydride (B1165640), followed by further decomposition at higher temperatures.

Stage 1: Dehydration and Anhydride Formation

The initial step in the thermal decomposition of this compound is the condensation of two molecules to form diphenylphosphinic anhydride and water. This is a common thermal reaction for phosphinic acids.

Reaction:

2 (C₆H₅)₂P(O)OH → [(C₆H₅)₂P(O)]₂O + H₂O

This dehydration reaction is a key event in the initial phase of thermal degradation.

Stage 2: Decomposition of the Anhydride and Further Fragmentation

Following the formation of the anhydride, further heating leads to the breakdown of this intermediate. While specific studies on the complete pyrolysis of diphenylphosphinic anhydride are limited, the decomposition of organophosphorus compounds at elevated temperatures is known to involve the cleavage of P-C and P-O bonds. This can lead to the formation of a variety of volatile and non-volatile products. Based on studies of similar compounds, potential products could include benzene, phenol, and various phosphorus oxides.

A study on the thermal kinetics of this compound suggests that its degradation follows a three-dimensional diffusion model (D4).[3] This model implies that the rate of decomposition is controlled by the diffusion of decomposition products through the solid material. The same study also mentions the calculation of activation energies and thermodynamic functions (ΔH, ΔS, ΔG) for the decomposition process, indicating a detailed kinetic analysis has been performed.[3]

The following diagram illustrates the proposed primary decomposition pathway:

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Analysis

The study of the thermal decomposition of this compound relies on several key analytical techniques that provide quantitative and qualitative data on the process.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions and reactions.[5]

Table 1: Summary of Expected TGA/DSC Data for this compound

| Parameter | Expected Value/Range | Analytical Technique | Significance |

| Melting Point | 193-195 °C[1][2] | DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition | > 200 °C | TGA | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature(s) | Multiple peaks expected | DTG (Derivative TGA) | Indicates temperatures of maximum decomposition rates for different stages. |

| Mass Loss (Stage 1 - Dehydration) | ~4.1% (theoretical) | TGA | Corresponds to the loss of one water molecule per two molecules of DPPA. |

| Final Residue | Varies depending on atmosphere | TGA | The amount of non-volatile material remaining at the end of the analysis. |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

To identify the volatile products formed during thermal decomposition, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the technique of choice.[6][7] In this method, the sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. While a specific Py-GC/MS study on this compound is not widely published, this technique would be essential to definitively identify the final decomposition products and elucidate the complete fragmentation pathway.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following outlines the general methodologies for the key experiments cited in the study of thermal decomposition.

Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the thermal stability and decomposition profile of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine key decomposition temperatures and mass losses.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To determine the melting point and other thermal transitions of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Protocol

-

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

A small amount of this compound is placed in a pyrolysis sample cup.

-

The sample is introduced into the pyrolyzer, which is pre-heated to a specific decomposition temperature (e.g., determined from TGA data).

-

The sample is rapidly pyrolyzed, and the volatile fragments are swept into the GC injection port by an inert carrier gas (e.g., helium).

-

The fragments are separated based on their boiling points and interactions with the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries and fragmentation patterns.

-

The following diagram illustrates a typical experimental workflow for studying thermal decomposition:

Caption: Experimental workflow for investigating thermal decomposition.

Conclusion

The thermal decomposition of this compound is a critical aspect of its chemical profile, particularly for its high-temperature applications. The primary mechanism is believed to involve an initial dehydration to form diphenylphosphinic anhydride, which then undergoes further fragmentation at higher temperatures. While kinetic studies have suggested a three-dimensional diffusion-controlled model for the decomposition, a complete and detailed experimental elucidation of the final products remains an area for further investigation. The combined application of TGA, DSC, and Py-GC/MS provides a powerful analytical approach to fully characterize the thermal decomposition pathway of this important organophosphorus compound. This guide serves as a foundational resource for professionals working with this compound, highlighting the key mechanistic steps and the experimental methodologies required for its comprehensive thermal analysis.

References

- 1. This compound = 98.0 T 1707-03-5 [sigmaaldrich.com]

- 2. This compound CAS#: 1707-03-5 [m.chemicalbook.com]

- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Separations | Special Issue : Analytical Pyrolysis–Gas Chromatography–Mass Spectrometry of Synthetic Polymers and Biopolymers [mdpi.com]

An In-depth Technical Guide to the Health and Safety of Diphenylphosphinic Acid

This guide provides comprehensive health and safety information for diphenylphosphinic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail its properties, hazards, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a white, odorless solid.[1][2] It is very soluble in water.[3][4] Key physical and chemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C12H11O2P | [3][5] |

| Molecular Weight | 218.19 g/mol | [3][5] |

| CAS Number | 1707-03-5 | [3][6] |

| Appearance | White solid / crystal powder | [1][3][4] |

| Melting Point | 193 - 196 °C (379.4 - 384.8 °F) | [2][3][4] |

| Boiling Point | 334 °C | [3] |

| Density | 1.331 g/cm³ | [3] |

| pKa | 2.30 | [3] |

| Solubility | Very soluble in water | [3][4] |

Hazards Identification

This compound is classified as an irritant.[5] The toxicological properties of this substance have not been fully investigated.[3]

-

Respiratory Irritation : May cause respiratory tract irritation.[3][5][7]

-

Ingestion : May cause irritation of the digestive tract.[3]

GHS Hazard Statements:

Experimental Protocols: First Aid Measures

In the event of exposure to this compound, the following first aid protocols should be implemented immediately.

-

Eye Contact :

-

Skin Contact :

-

Inhalation :

-

Ingestion :

A logical workflow for these first aid procedures is illustrated in the diagram below.

Caption: First aid workflow for this compound exposure.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

Handling:

-

Use with adequate ventilation.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Minimize dust generation and accumulation.[3]

-

Do not ingest or inhale.[3]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and safety glasses or goggles.[1][7]

Storage:

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media : Use extinguishing measures appropriate for the surrounding environment, such as water spray, dry chemical, carbon dioxide, or foam.[3][7]

-

Hazards from Combustion : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][6]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release:

-

Ensure adequate ventilation.[2]

-

Avoid breathing dust.[7]

-

Wear appropriate personal protective equipment.[7]

-

For minor spills, use dry clean-up procedures to avoid generating dust.[7]

-

Sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[3][7]

-

Clean the spill area thoroughly.[6]

The logical steps for managing an accidental release are visualized below.

Caption: Workflow for accidental release of this compound.

Stability and Reactivity

-

Chemical Stability : Stable under normal temperatures and pressures.[3][8]

-

Conditions to Avoid : Incompatible products.[8]

-

Hazardous Decomposition Products : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[3][6]

-

Hazardous Polymerization : Does not occur.[8]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(1707-03-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound 1707-03-5 [mingyuanchemical.com]

- 5. This compound | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Review of Synthetic Methodologies for Diphenylphosphinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinic acid, a key organophosphorus compound, serves as a vital intermediate and building block in a wide array of applications, including the synthesis of pharmaceutical agents, agrochemicals, flame retardants, and as a ligand in catalysis. The versatility of this molecule has driven the development of numerous synthetic strategies. This technical guide provides a comprehensive overview of the core synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting and implementing the most suitable method for their needs.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into four primary approaches: the hydrolysis of diphenylphosphinyl chloride, synthesis via Grignard reagents, the oxidation of diphenylphosphine (B32561) precursors, and a multi-step process originating from a Friedel-Crafts reaction. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Hydrolysis of Diphenylphosphinyl Chloride

The hydrolysis of diphenylphosphinyl chloride (Ph₂POCl) is one of the most direct and commonly employed methods for the preparation of this compound. The reaction is straightforward, involving the treatment of the acid chloride with water.

The reaction mechanism is a nucleophilic acyl substitution at the phosphorus center, where water acts as the nucleophile. The high reactivity of the P-Cl bond facilitates this conversion under mild conditions.

Synthesis via Grignard Reagents

Grignard reagents are powerful tools for the formation of carbon-phosphorus bonds. In the synthesis of this compound, phenylmagnesium bromide (PhMgBr) is a common Grignard reagent, which can be reacted with various phosphorus-containing electrophiles. Two prominent variations of this method involve the use of phosphorus oxychloride (POCl₃) or diethyl phosphite (B83602) ((EtO)₂P(O)H).

The reaction with phosphorus oxychloride involves the sequential displacement of chloride ions by the phenyl groups from the Grignard reagent. Subsequent hydrolysis of the intermediate yields the final product. The reaction with diethyl phosphite proceeds through the displacement of the ethoxy groups, followed by an acidic workup to give diphenylphosphine oxide, which is then oxidized in situ or in a separate step to this compound.[1]

Oxidation of Diphenylphosphine Precursors

This compound can be readily synthesized by the oxidation of lower oxidation state phosphorus compounds, most notably diphenylphosphine oxide ((Ph)₂P(O)H). This method is efficient and often proceeds with high yield. Common oxidizing agents include hydrogen peroxide (H₂O₂), nitric acid, and air (oxygen).[2]

The choice of oxidant and reaction conditions can be tuned to control the reaction rate and minimize side products. Hydrogen peroxide is a commonly used, environmentally benign oxidant for this transformation.

Friedel-Crafts Based Synthesis

A more classical and industrially relevant approach begins with the Friedel-Crafts reaction between benzene (B151609) and phosphorus trichloride (B1173362) (PCl₃) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form phenyl dichlorophosphine (PhPCl₂).[3] This intermediate then undergoes a disproportionation reaction, also catalyzed by AlCl₃, to yield diphenyl chlorophosphine (Ph₂PCl). The diphenyl chlorophosphine is then oxidized and subsequently hydrolyzed to afford this compound.[3] While this method utilizes readily available starting materials, it involves multiple steps and the use of harsh reagents.[3]

References

An In-depth Technical Guide to the Discovery and History of Diphenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenylphosphinic acid, a cornerstone of organophosphorus chemistry, has a rich history dating back to its first synthesis in the late 19th century. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its key physicochemical properties. Detailed experimental protocols for both historical and modern synthetic methods are presented, alongside quantitative data organized for clarity. Visual diagrams illustrate a key synthetic pathway and the historical development of this important compound. This document serves as a technical resource for researchers and professionals engaged in chemical synthesis and drug development, offering insights into the foundational chemistry and practical application of this compound.

Introduction

This compound, with the chemical formula (C₆H₅)₂P(O)OH, is an organophosphorus compound that has garnered significant interest across various scientific disciplines. It serves as a crucial intermediate in the synthesis of a wide array of compounds, including bidentate ligands for catalysis, peptide coupling agents, and as a precursor for various organophosphorus materials.[1] Its utility also extends to applications as a reactive flame retardant. This guide delves into the historical context of its discovery by the pioneering chemist August Michaelis and traces the development of its synthesis from the late 19th century to the sophisticated methods employed today.

The Discovery and Historical Context

The discovery of this compound is credited to the German chemist August Michaelis , a prominent figure in the early development of organophosphorus chemistry. In 1897 , Michaelis reported the first synthesis of this compound through the oxidative hydrolysis of chloro(diphenyl)phosphine using dilute nitric acid. This seminal work was part of a broader investigation into the organic compounds of phosphorus, which laid the groundwork for much of the field.

Michaelis's contributions were extensive; he and his students synthesized a variety of organophosphorus compounds, and his work on the reaction of phosphorus acid esters with alkyl halides led to what is now known as the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds. The historical synthesis of this compound by Michaelis represents a key milestone in the exploration of phosphinic acids and their derivatives.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₁O₂P | [2] |

| Molecular Weight | 218.19 g/mol | [2] |

| Melting Point | 193 - 195 °C | [2] |

| Boiling Point | 334 °C | [2] |

| Density | 1.331 g/cm³ | [2] |

| Appearance | White solid | [2] |

| Solubility in water | Very soluble | [2] |

Table 2: Chemical and Spectroscopic Data of this compound

| Property | Value | Reference(s) |

| pKa | 2.30 | [2] |

| ¹H NMR (DMSO-d₆) | δ = 7.43 - 7.53 (m, 6H), 7.68 - 7.74 (m, 4H) | [3] |

| ³¹P NMR (CDCl₃) | δ = 25.81 | [3] |

| IR (KBr) | 2615 (O-H), 1129 (P=O), 964 (P-O), 1438 (P-Ph) cm⁻¹ | [3] |

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound has evolved significantly since its discovery. This section details the original method reported by Michaelis and contrasts it with contemporary, more efficient procedures.

The Historical Synthesis: Michaelis's Oxidative Hydrolysis (1897)

(C₆H₅)₂PCl + H₂O + [O] → (C₆H₅)₂P(O)OH + HCl

The reaction involves the initial hydrolysis of the P-Cl bond to form diphenylphosphinous acid, which is then oxidized to this compound. Nitric acid serves as the oxidizing agent in this process.

Modern Synthetic Protocols

Modern syntheses of this compound offer improved yields, safety, and scalability. Two common methods are detailed below.

A prevalent and straightforward modern method involves the simple hydrolysis of diphenylphosphinyl chloride.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer, add diphenylphosphinyl chloride (e.g., 2.0 mmol, 0.473 g).

-

Solvent Addition: Add dichloromethane (B109758) as the solvent.

-

Hydrolysis: Add water (e.g., 2.0 mmol, 0.04 g) to the reaction mixture at room temperature.

-

Reaction Time: Stir the mixture for approximately 4 hours.

-

Work-up: After the reaction is complete, evaporate the solvent. Wash the residue with cold water and then dry the solid product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent mixture, such as methanol/dichloromethane, to yield pure this compound.[4]

This method builds the this compound skeleton through the reaction of a Grignard reagent with a phosphorus source, typically phosphoryl chloride (POCl₃).

Experimental Protocol:

-

Grignard Reagent Preparation: Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a separate, oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place phosphoryl chloride (POCl₃) in anhydrous diethyl ether.

-

Reaction: Cool the phosphoryl chloride solution in an ice-salt bath. Slowly add the prepared phenylmagnesium bromide solution from the dropping funnel. This reaction is highly exothermic and should be controlled carefully. Two equivalents of the Grignard reagent are typically used.

-

Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis (Work-up): Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude this compound can then be purified by recrystallization.[5]

Visualizing the Chemistry and History

As no direct biological signaling pathways involving this compound as a primary effector have been identified in the literature, the following diagrams illustrate a key synthetic reaction and the historical timeline of the compound's development.

Caption: Reaction pathway for the synthesis of this compound via hydrolysis of diphenylphosphinyl chloride.

Caption: A timeline illustrating key milestones in the history and development of this compound.

Conclusion

This compound, since its initial synthesis by August Michaelis in 1897, has remained a compound of significant interest and utility in the chemical sciences. The evolution of its synthesis from early oxidative hydrolysis to modern, high-yield methods based on Grignard reagents and the hydrolysis of its acid chloride derivative underscores the progress in synthetic organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and synthesis of this foundational molecule is invaluable for its effective application in the creation of novel chemical entities and materials.

References

A Comprehensive Technical Guide to the Acidity of Diphenylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of diphenylphosphinic acid, a key organophosphorus compound. It includes its acid dissociation constant (pKa), a critical parameter for understanding its chemical behavior and reactivity. This document also outlines detailed experimental protocols for the determination of its pKa and illustrates relevant chemical pathways.

Core Concepts: Acidity and pKa

This compound ((C₆H₅)₂P(O)OH), also known as hydroxydiphenylphosphine oxide, is a phosphinic acid derivative characterized by two phenyl groups directly attached to the phosphorus atom. Its acidic nature stems from the hydroxyl group bonded to the phosphoryl center. The acidity of this compound is quantified by its acid dissociation constant (pKa), which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid.

The pKa value is crucial in various applications, including drug design, catalysis, and coordination chemistry, as it governs the ionization state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and interaction with biological targets or other chemical species.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| pKa | 2.30 ± 0.10 (Predicted) | [1] |

| Molecular Formula | C₁₂H₁₁O₂P | [1] |

| Molecular Weight | 218.19 g/mol | [1] |

| Melting Point | 193-195 °C | [1] |

| Boiling Point | 194 °C | [1] |

| Solubility | Soluble in 0.1 M NaOH. Recrystallizes from 95% EtOH. | [1] |

| Appearance | White fine crystalline solid | [1] |

Experimental Protocols for pKa Determination

While the reported pKa for this compound is a predicted value, its experimental determination can be achieved through various established methods. The following are detailed protocols for three common techniques adapted for this specific compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution as a titrant of known concentration is added.[2][3][4]

Experimental Workflow:

Figure 1: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a 0.002 M solution of this compound by dissolving approximately 0.109 g in 250 mL of a 1:1 (v/v) mixture of ethanol and deionized water. The use of a co-solvent is necessary due to the limited water solubility of the undissociated acid.

-

Prepare a standardized 0.1 M solution of sodium hydroxide (B78521) (NaOH).

-

-

Titration Procedure:

-

Pipette 50.0 mL of the this compound solution into a 100 mL beaker equipped with a magnetic stir bar.

-

Immerse a calibrated combination pH electrode into the solution.

-

Begin stirring the solution at a moderate, constant rate.

-

Add the 0.1 M NaOH solution from a burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly beyond the expected pKa (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

-

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[3][5][6]

Logical Relationship for Spectrophotometric Analysis:

Figure 2: Relationship between species, absorbance, and pKa.

Detailed Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known pH values ranging from approximately 1.0 to 4.0 (e.g., using glycine-HCl or citrate (B86180) buffers).

-

-

Preparation of Sample Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration should be in a range that gives a measurable absorbance (e.g., 10⁻⁴ to 10⁻⁵ M).

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_HA) / (A_A⁻ - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated form (at low pH), and A_A⁻ is the absorbance of the fully deprotonated form (at high pH).

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa by monitoring the chemical shifts of nuclei near the acidic proton as a function of pH.[2][7]

Experimental Workflow for NMR-based pKa Determination:

Figure 3: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of buffer solutions in deuterium (B1214612) oxide (D₂O) with a range of pD values (the equivalent of pH in D₂O) spanning the expected pKa (e.g., pD 1 to 4).

-

Dissolve a constant amount of this compound in each buffered D₂O solution.

-

-

NMR Spectroscopy:

-

Acquire ³¹P NMR spectra for each sample. ³¹P NMR is often ideal for organophosphorus compounds as the phosphorus chemical shift is highly sensitive to its chemical environment.

-

Alternatively, ¹H NMR can be used, monitoring the chemical shifts of the phenyl protons.

-

-

Data Analysis:

-

Plot the observed chemical shift (δ_obs) of the phosphorus nucleus (or a selected proton) against the pD of the solution.

-

The data should follow a sigmoidal relationship.

-

The pKa can be determined by fitting the data to the following equation: δ_obs = (δ_HA * [HA] + δ_A⁻ * [A⁻]) / ([HA] + [A⁻]) where δ_HA and δ_A⁻ are the chemical shifts of the fully protonated and deprotonated species, respectively. The pKa is the pD at the midpoint of the titration curve.

-

Note that a correction factor is often needed to convert the pD value to a pKa value in H₂O (pKa ≈ pD - 0.4).

-

Synthesis and Reactivity of this compound

This compound is a versatile intermediate in organophosphorus chemistry.[8][9][10] A common synthetic route involves the hydrolysis of diphenylphosphinyl chloride.

Synthesis Pathway:

Figure 4: A synthetic pathway to this compound.

This compound itself can serve as a precursor for the synthesis of other valuable compounds, such as esters and coordination polymers.[11][12]

Conclusion

This technical guide has provided a detailed overview of the acidity and pKa of this compound. The presented physicochemical data, along with comprehensive experimental protocols for pKa determination, offer a valuable resource for researchers in chemistry and drug development. The included diagrams of experimental workflows and synthetic pathways further clarify the key processes involving this important organophosphorus compound. A thorough understanding of its acidity is fundamental to leveraging its properties in various scientific and industrial applications.

References

- 1. This compound CAS#: 1707-03-5 [m.chemicalbook.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 6. ijper.org [ijper.org]

- 7. [PDF] Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. kar.kent.ac.uk [kar.kent.ac.uk]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. 二苯基膦酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bidentate Ligands from Diphenylphosphinic Acid Derivatives

Introduction

Bidentate phosphine (B1218219) ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis, playing a pivotal role in a myriad of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of these ligands can be finely tuned by modifying their backbone and the substituents on the phosphorus atoms, thereby influencing the reactivity and selectivity of the resulting metal complexes. Diphenylphosphinic acid and its derivatives serve as versatile and accessible precursors for the synthesis of a variety of bidentate phosphine ligands.

These application notes provide detailed protocols for the synthesis of bidentate phosphine ligands, commencing from the readily available starting material, diphenylphosphine (B32561) oxide, the tautomer of diphenylphosphinous acid. The synthetic strategy involves a three-step process: the preparation of diphenylphosphinyl chloride as an activated intermediate, the formation of a bidentate bis(phosphine oxide) via nucleophilic substitution, and the final reduction to the desired bidentate phosphine ligand.

Synthesis Workflow Overview

The overall synthetic pathway can be summarized as follows: this compound is first converted to the more reactive diphenylphosphinyl chloride. This intermediate is then reacted with a suitable dihaloalkane linker to generate a bidentate bis(phosphine oxide). The final step involves the reduction of the bis(phosphine oxide) to yield the target bidentate phosphine ligand.

Application Notes and Protocols for Diphenylphosphinic Acid and its Analogs in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While traditional phosphine (B1218219) ligands are widely used, their air sensitivity can present handling challenges.

This document explores the application of air-stable phosphine oxides, particularly secondary phosphine oxides (SPOs) like diphenylphosphine (B32561) oxide, as pre-ligands in key cross-coupling reactions. It is important to note that while diphenylphosphinic acid is the topic of interest, its direct use as a catalyst or ligand is not extensively documented in scientific literature. However, closely related secondary phosphine oxides serve as excellent, air-stable precursors to the active phosphinous acid ligands, which are generated in situ. These compounds offer a practical alternative for facilitating a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.

The protocols and data presented herein are based on established methodologies for secondary phosphine oxides, providing a strong foundation for researchers interested in exploring their utility and potentially extending the application to analogous systems like this compound.

Catalytic Rationale: The Role of Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs) exist in equilibrium with their trivalent phosphinous acid tautomer. In the presence of a palladium precursor and a base, this equilibrium shifts, allowing the phosphinous acid to coordinate to the palladium center, forming the catalytically active species. This in situ generation of the active ligand from an air-stable precursor simplifies experimental setup and enhances reproducibility.

Caption: Tautomeric equilibrium of secondary phosphine oxides.

Application I: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides. The use of secondary phosphine oxides as pre-ligands has proven effective, particularly for challenging substrates like aryl chlorides.

Quantitative Data Summary

The following table summarizes representative results for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium/di-tert-butylphosphine (B3029888) oxide catalyst system.